![molecular formula C48H40N8O4Ru B13662648 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) is a complex compound that combines organic and inorganic elements. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of ruthenium(2+) in the compound suggests its potential use in catalysis and electronic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) typically involves multiple steps. The initial step often includes the preparation of the organic ligands, such as 4-methylpyridin-2-yl and quinoxalino[2,3-f][1,10]phenanthroline. These ligands are then coordinated with ruthenium(2+) under controlled conditions. The reaction conditions usually involve the use of solvents like ethanol or water and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one ligand in the complex is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are often carried out under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can result in new ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including electronic devices and sensors
Mecanismo De Acción
The mechanism of action of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can facilitate electron transfer reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly relevant in its potential anticancer activity, where the compound induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;iron(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;cobalt(2+)
- 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;nickel(2+)
Uniqueness
The uniqueness of 4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) lies in its ruthenium center, which imparts distinct electronic and catalytic properties. Compared to similar compounds with iron, cobalt, or nickel, the ruthenium complex exhibits higher stability and efficiency in catalytic reactions .
Propiedades
Fórmula molecular |
C48H40N8O4Ru |
|---|---|
Peso molecular |
894.0 g/mol |
Nombre IUPAC |
4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C15H16N2O2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-11-5-7-16-13(9-11)14-10-12(6-8-17-14)3-2-4-15(18)19;/h1-10H;2*5-10H,2-4H2,1H3,(H,18,19);/q;;;+2/p-2 |
Clave InChI |
ZREHOWDLOJKEHD-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCC(=O)[O-].C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)

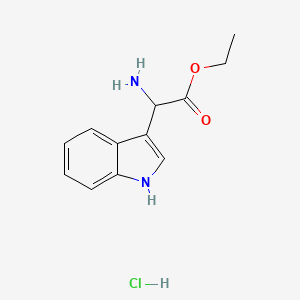



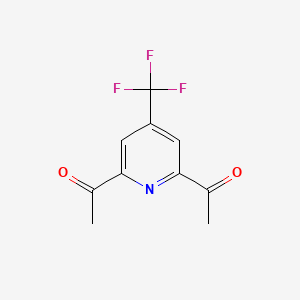
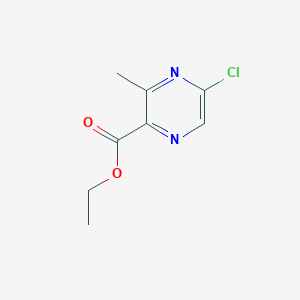
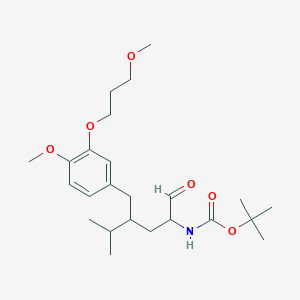
![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
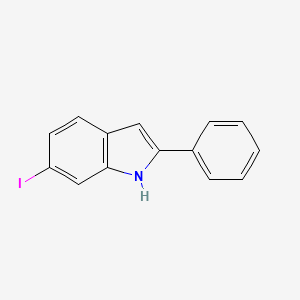
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)

